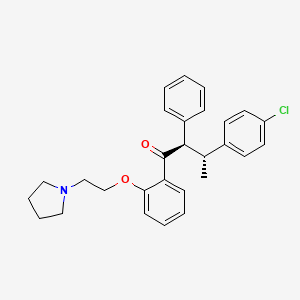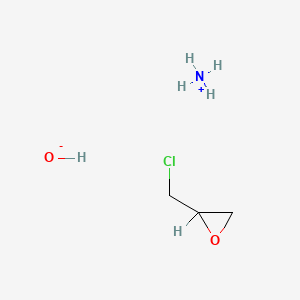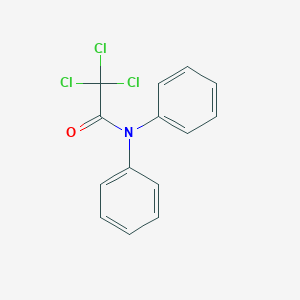
threo-3-(p-Chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)butyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone: is a synthetic organic compound that belongs to the class of butyrophenones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as p-chlorophenyl and phenyl derivatives, followed by their coupling with butyrophenone under controlled conditions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a reference standard for analytical methods or as a starting material for the synthesis of more complex molecules.
Biology
In biological research, it may be used to study its effects on cellular processes, receptor binding, and enzyme activity.
Medicine
Medically, compounds of this class are often investigated for their potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry
In the industrial sector, it may find applications in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism of action of threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic properties.
Uniqueness
Compared to these similar compounds, threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone may exhibit unique pharmacokinetic and pharmacodynamic profiles, making it potentially more effective or having a different side effect profile.
Propriétés
Numéro CAS |
32719-36-1 |
|---|---|
Formule moléculaire |
C28H30ClNO2 |
Poids moléculaire |
448.0 g/mol |
Nom IUPAC |
(2R,3R)-3-(4-chlorophenyl)-2-phenyl-1-[2-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C28H30ClNO2/c1-21(22-13-15-24(29)16-14-22)27(23-9-3-2-4-10-23)28(31)25-11-5-6-12-26(25)32-20-19-30-17-7-8-18-30/h2-6,9-16,21,27H,7-8,17-20H2,1H3/t21-,27+/m0/s1 |
Clé InChI |
LNPXDYNODAODJY-KDYSTLNUSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=CC=C3OCCN4CCCC4 |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OCCN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)






![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)



![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)

